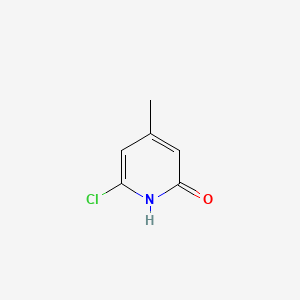

6-Chloro-4-methylpyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFZNKFBBVZIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-4-methylpyridin-2-OL CAS number

An In-Depth Technical Guide to 6-Chloro-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridin-2-ol (CAS No: 25297-47-6), a heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. This document delves into the compound's chemical and physical properties, outlines a robust synthetic methodology, discusses analytical characterization techniques, and explores its applications as a versatile intermediate in drug discovery. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical scaffold.

Chemical Identity and Properties

6-Chloro-4-methylpyridin-2-ol is a substituted pyridine derivative. It's important to note that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-one form, 6-chloro-4-methyl-1H-pyridin-2-one. For the purposes of this guide, we will refer to it by its pyridin-2-ol nomenclature.

Synonyms:

-

6-chloro-4-methyl-2-pyridinol

-

6-Chloro-4-methyl-1H-pyridin-2-one

CAS Number: 25297-47-6[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Data for the closely related isomer, 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one (CAS: 89379-84-0), is included for comparative context where direct data is unavailable.

| Property | Value | Source |

| CAS Number | 25297-47-6 | [1] |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | White to off-white or yellow-brown solid (Expected) | |

| Boiling Point | ~500.114°C at 760 mmHg (Isomer data) | [2] |

| Density | ~1.481 g/cm³ (Isomer data) | [2] |

| Flash Point | ~256.26°C (Isomer data) | [2] |

Synthesis and Mechanistic Insights

The synthesis of substituted 2-pyridones is a cornerstone of heterocyclic chemistry. A common and reliable approach involves the cyclocondensation of a β-keto ester with an appropriate nitrogen source, followed by chlorination.

Proposed Synthetic Pathway

A logical and field-proven pathway to synthesize 6-Chloro-4-methylpyridin-2-ol involves a multi-step process. The causality for this choice rests on the high availability of starting materials and the robust nature of the reactions, which are well-documented in organic synthesis literature.

Caption: Proposed synthesis workflow for 6-Chloro-4-methylpyridin-2-ol.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup.

Step 1: Synthesis of 4-Methyl-2,6-dihydroxypyridine

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide and stir at room temperature. The progress of the formation of ethyl 3-aminocrotonate can be monitored by Thin Layer Chromatography (TLC).

-

Once the intermediate is formed, slowly add diketene to the reaction mixture. An exothermic reaction is expected; maintain the temperature below 40°C using an ice bath.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and then to 0-5°C to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-methyl-2,6-dihydroxypyridine.

Step 2: Chlorination to 6-Chloro-4-methylpyridin-2-ol

-

To a flame-dried, three-necked flask under an argon atmosphere, add the 4-methyl-2,6-dihydroxypyridine from the previous step.[4]

-

Carefully add phosphorus oxychloride (POCl₃) in a fume hood with vigorous stirring. This reaction is highly exothermic and releases HCl gas.

-

Heat the mixture to 100-110°C for 2-3 hours. The reaction mixture will become a dark, viscous solution.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until a precipitate forms.

-

Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Chloro-4-methylpyridin-2-ol.

Trustworthiness Check: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

| Technique | Expected Results |

| ¹H NMR | Expect signals corresponding to the aromatic proton, the methyl group protons, and a broad singlet for the hydroxyl proton. Chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Expect six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group carbon. |

| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z ≈ 143.5, with a characteristic M+2 peak at ≈145.5 in a ~3:1 ratio, confirming the presence of a single chlorine atom. |

| FT-IR | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1600-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |

| HPLC | A single major peak with >98% purity under standard reversed-phase conditions. |

Applications in Research and Drug Development

The true value of 6-Chloro-4-methylpyridin-2-ol lies in its utility as a versatile building block for creating more complex molecules. The chlorine atom at the 6-position is a key functional handle. It is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities (e.g., amines, ethers, thiols). This reactivity is crucial in medicinal chemistry for synthesizing libraries of compounds for drug screening.[2]

The chlorinated pyridine scaffold is a common feature in many biologically active compounds.[5] Its structural rigidity and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent starting point for designing molecules that can bind to biological targets like enzymes and receptors.[6]

Role as a Pharmaceutical Intermediate

A primary application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The pyridinone core can act as a hinge-binding motif, mimicking the adenine region of ATP to fit into the enzyme's active site.

Caption: Role of the scaffold in a typical kinase inhibitor discovery workflow.

The 2-amino-6-chloro-4-methylpyridine derivative, for instance, is noted as a key intermediate in synthesizing pharmaceuticals for neurological disorders and in the formulation of agrochemicals.[7] This highlights the broad applicability of the core 6-chloro-4-methylpyridine structure.

Safety, Handling, and Storage

As a chlorinated organic compound, 6-Chloro-4-methylpyridin-2-ol requires careful handling. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]

-

Hazard Identification:

-

Harmful if swallowed or in contact with skin.

-

Causes skin irritation and serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

References

-

Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-4,6-dimethylpyridine.

-

Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine.

-

Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Hydroxy-4-methyl-2-pentanone.

-

LookChem. (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

BLD Pharm. (n.d.). 4-Chloro-6-methylpyridin-2-ol.

-

Simson Pharma Limited. (n.d.). 6-Chloro-2-methylpyrimidin-4-ol.

-

AZA Mid-Year Meeting. (n.d.). 2-Amino-6-chloro-4-methylpyridine.

-

Sigma-Aldrich. (n.d.). 6-Chloro-4-methylpyridin-2-amine.

-

BLD Pharm. (n.d.). 2-Chloro-6-methylpyridin-4-ol.

-

Alchem Pharmtech. (n.d.). CAS 51564-92-2 | 6-Chloro-4-methylpyridin-2-amine.

-

PubChem. (n.d.). 6-Chloro-4-methylhexan-2-ol.

-

PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine.

-

CymitQuimica. (n.d.). 6-Chloro-4-methylpyridin-2-ol.

-

BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

- 1. 6-Chloro-4-methylpyridin-2-ol | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. 42779-75-9|2-Chloro-6-methylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FCKeditor - Resources Browser [midyear.aza.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-4-methylpyridin-2-ol: A Multi-Technique Spectroscopic Approach

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 6-Chloro-4-methylpyridin-2-ol. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind each analytical choice. We will navigate the principal challenge in this molecule's characterization—prototropic tautomerism—and establish a self-validating workflow that integrates mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to arrive at an unambiguous structural assignment.

The Central Challenge: Pyridin-2-ol ⇌ Pyridin-2-one Tautomerism

The nominal structure, 6-Chloro-4-methylpyridin-2-ol, exists in a state of equilibrium with its tautomeric form, 6-Chloro-4-methyl-2-pyridone. This equilibrium is not static; its position is highly sensitive to the molecule's physical state and chemical environment (e.g., solvent polarity).

-

The Hydroxypyridine Form (Enol): Possesses a hydroxyl (-OH) group and a fully aromatic pyridine ring.

-

The Pyridone Form (Keto): Features a carbonyl group (C=O) and an N-H bond, with a diene system within the ring that retains aromatic character through delocalization of the nitrogen lone pair.[1]

Numerous studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while the enol form can be favored in the gas phase, the keto form is overwhelmingly predominant in the solid state and in polar solvents.[2][3] This preference is driven by factors like intermolecular hydrogen bonding and favorable dipole-dipole interactions in the condensed phase.[1][4] Therefore, any rigorous structural elucidation must not assume one form but rather seek definitive evidence to identify the dominant tautomer under the conditions of analysis.

The Strategic Analytical Workflow

A robust elucidation strategy does not rely on a single piece of evidence but builds a conclusive argument from multiple, corroborating analytical techniques.[5][6][7] Our approach is systematic, beginning with fundamental characterization and progressing to detailed spectroscopic mapping.

Caption: Logical workflow for structure elucidation.

Foundational Analysis: Mass and Composition

The initial step is to confirm the molecular mass and elemental composition, ensuring the correct molecular formula is investigated.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the analyte, which is a fundamental physical property. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to suggest a unique molecular formula. Furthermore, the isotopic pattern serves as a crucial identifier for the presence of chlorine.[6]

Experimental Protocol (APCI-MS): Atmospheric Pressure Chemical Ionization (APCI) is a robust technique for small, relatively polar molecules that may not ionize well with electrospray.[8]

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap) equipped with an APCI source.

-

Source Parameters:

-

Vaporizer Temperature: 400 °C

-

Capillary Temperature: 275 °C

-

Discharge Current: 5 µA

-

Sheath Gas Flow: 35 (arbitrary units)

-

Auxiliary Gas Flow: 10 (arbitrary units)

-

-

Analysis Mode: Positive ion mode, scanning a mass range of m/z 50-500.

Data Presentation & Interpretation:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₆ClNO | Based on the pyridone tautomer structure. |

| Exact Mass | 143.0138 | Calculated for [C₆H₆³⁵ClNO+H]⁺. |

| [M+H]⁺ Ion | ~m/z 144.0211 | The primary molecular ion observed. |

| [M+H+2]⁺ Ion | ~m/z 146.0181 | Corresponds to the ³⁷Cl isotope. |

| Isotope Ratio | ~3:1 | The characteristic intensity ratio of the [M+H]⁺ to [M+H+2]⁺ peaks, confirming the presence of one chlorine atom. |

The observation of a protonated molecule at m/z ~144 with a corresponding M+2 peak at ~1/3 the intensity is a definitive confirmation of the molecular formula C₆H₆ClNO.

Tautomer Differentiation: Vibrational Spectroscopy

Infrared (IR) spectroscopy is the most direct and rapid method for distinguishing between the hydroxypyridine and pyridone tautomers.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: The two tautomers possess distinct functional groups that absorb IR radiation at characteristic frequencies. The pyridone form has a C=O and an N-H bond, while the hydroxypyridine form has an O-H and no C=O bond. Their IR spectra are therefore uniquely different and easily distinguishable.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflection (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation & Interpretation:

| Tautomer Form | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| Pyridone (Keto) | C=O Stretch (Amide) | ~1660 (Strong) | Presence of this band is strong evidence for the pyridone form. |

| N-H Stretch | ~3100-3400 (Broad) | Indicates the N-H bond. | |

| C=C/C-N Stretch | ~1600, ~1550 | Ring vibrations. | |

| Hydroxypyridine (Enol) | O-H Stretch (Phenolic) | ~3200-3600 (Very Broad) | Absence of a C=O band and presence of a broad O-H is strong evidence for the hydroxypyridine form. |

| C=N/C=C Stretch | ~1610, ~1570 | Aromatic ring vibrations. |

Given the known stability of 2-pyridones in the solid state, the experimental spectrum is expected to show a strong carbonyl absorption band near 1660 cm⁻¹, confirming the 6-Chloro-4-methyl-2-pyridone structure as the dominant tautomer.[1][2]

Structural Connectivity: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity and further corroborating the tautomeric form.[9]

¹H NMR Spectroscopy

Causality: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyridones as it can help in observing the exchangeable N-H proton.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation & Interpretation (Expected for Pyridone Form in DMSO-d₆):

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | 11.0 - 12.5 | broad singlet | 1H | The acidic proton on the nitrogen, typically downfield and broadened by exchange. |

| H-5 | ~6.2 - 6.4 | singlet (or narrow d) | 1H | Vinylic proton adjacent to the chlorine-bearing carbon. |

| H-3 | ~6.0 - 6.2 | singlet (or narrow d) | 1H | Vinylic proton adjacent to the carbonyl group. |

| CH₃ | ~2.2 - 2.4 | singlet | 3H | Methyl group protons attached to the ring. |

The absence of a phenolic -OH proton (typically 9-10 ppm) and the presence of a significantly downfield N-H proton strongly support the pyridone structure.

¹³C NMR Spectroscopy

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is highly diagnostic and provides irrefutable evidence for the pyridone tautomer.[10][11]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A DEPT-135 experiment can also be run to differentiate CH/CH₃ carbons from CH₂ and quaternary carbons.

Data Presentation & Interpretation (Expected for Pyyridone Form in DMSO-d₆):

| Assignment | Expected δ (ppm) | Rationale |

| C-2 (C=O) | 160 - 165 | Diagnostic carbonyl carbon of the pyridone ring. Its presence is conclusive evidence. |

| C-6 | 145 - 150 | Carbon bearing the chlorine atom, deshielded. |

| C-4 | 140 - 145 | Carbon bearing the methyl group. |

| C-5 | 118 - 122 | Vinylic CH carbon. |

| C-3 | 105 - 110 | Vinylic CH carbon, shielded by proximity to two heteroatoms in the ring system. |

| CH₃ | 18 - 22 | Methyl group carbon. |

The convergence of evidence from MS, IR, ¹H NMR, and ¹³C NMR provides a scientifically sound and validated structural assignment.

Caption: Convergence of multi-technique evidence on the final structure.

Definitive Confirmation: Single-Crystal X-Ray Crystallography

Causality: X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise bond lengths and angles, allowing for the direct visualization of the atomic arrangement and leaving no ambiguity regarding the tautomeric form.[13]

Experimental Protocol:

-

Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step. A common method is slow evaporation of a saturated solution. Solvents to try include ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes.

-

Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map.[14] Build an atomic model into the map and refine it to achieve the best fit with the experimental data.

Expected Results & Interpretation: The refined crystal structure would provide a wealth of data, but the most critical for this elucidation are the bond lengths within the pyridone ring.

-

A C2=O double bond would be observed with a characteristic length of approximately 1.23-1.25 Å .

-

A C2-O single bond (in the hydroxypyridine form) would be significantly longer, at approximately 1.36 Å .

-

The position of the hydrogen atom would be clearly located on the nitrogen (N1), not the oxygen (O2).

This crystallographic data provides the ultimate, unambiguous confirmation of the 6-Chloro-4-methyl-2-pyridone structure in the solid state.

Conclusion

The structure elucidation of 6-Chloro-4-methylpyridin-2-ol is a prime example of the necessity of a multi-faceted analytical approach when dealing with molecular systems capable of tautomerism. While mass spectrometry confirms the elemental composition, it is the synergistic application of IR and NMR spectroscopy that provides the decisive evidence for the predominance of the 6-Chloro-4-methyl-2-pyridone tautomer in condensed phases. IR spectroscopy offers a rapid diagnostic for the key carbonyl functional group, while ¹H and ¹³C NMR provide a detailed map of the molecular framework that is only consistent with the pyridone form. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute confirmation in the solid state. This integrated workflow represents a robust and self-validating strategy for the confident characterization of complex organic molecules.

References

-

Mandal, A., Sobolewski, A. L., & Domcke, W. (2018). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Available at: [Link]

-

El-Sayed, N. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). Available at: [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Available at: [Link]

-

Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. Available at: [Link]

-

Chemical Synthesis Database. (2025). 6-chloro-4-hydroxy-5-methyl-2-pyridone. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available at: [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available at: [Link]

-

Fisyuk, A. S., et al. (2019). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]

-

Cruickshank, F. L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe. Available at: [Link]

-

Flippen-Anderson, J. L., & Deschamps, J. R. (2005). X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Helliwell, J. R. (1995). X ray crystallography. BMJ. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

the bumbling biochemist. (2021). Understanding x-ray crystallography structures. YouTube. Available at: [Link]

-

ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine. Available at: [Link]

-

Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for methylpyridines. University of California, Irvine. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

-

Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. jchps.com [jchps.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 6-Chloro-4-methylpyridin-2-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylpyridin-2-ol is a halogenated pyridine derivative that has garnered significant interest within the medicinal chemistry landscape. Its structural motifs, featuring a reactive chlorine atom and a versatile pyridinone core, render it an invaluable building block for the synthesis of complex heterocyclic compounds with therapeutic potential. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and applications of 6-Chloro-4-methylpyridin-2-ol, with a particular focus on its role in the development of novel kinase inhibitors.

Core Molecular Attributes

6-Chloro-4-methylpyridin-2-ol is a solid, organic compound with the following key identifiers:

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 25297-47-6 |

| Canonical SMILES | Cc1cc(nc(c1)O)Cl |

| InChI Key | CEFZNKFBBVZIAU-UHFFFAOYSA-N |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 6-Chloro-4-methylpyridin-2-ol is its existence in a tautomeric equilibrium with its pyridone form, 6-chloro-4-methyl-1,2-dihydropyridin-2-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. In polar solvents, the pyridone tautomer is generally favored. This dynamic equilibrium is a crucial consideration in its reactivity and its interactions with biological targets, as the two forms present different hydrogen bonding patterns and electronic properties.

Caption: Tautomeric equilibrium of 6-Chloro-4-methylpyridin-2-ol.

Synthesis and Spectroscopic Characterization

Spectroscopic Data:

Although a comprehensive public database of spectra for this specific compound is limited, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad signal for the hydroxyl proton, which may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and one for the methyl group. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the pyridone tautomer. A strong carbonyl (C=O) stretch for the pyridone form would be expected around 1650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound.

Applications in Medicinal Chemistry and Drug Development

The true value of 6-Chloro-4-methylpyridin-2-ol lies in its utility as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The pyridine core is a privileged scaffold in medicinal chemistry, and the presence of the chloro substituent provides a handle for further chemical modifications.

A Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 2-aminopyridine and 2-aminopyrimidine scaffolds are known to be effective hinge-binding motifs in many kinase inhibitors. 6-Chloro-4-methylpyridin-2-ol can be converted to its corresponding 2-amino derivative, 2-amino-6-chloro-4-methylpyridine, which serves as a key intermediate in the synthesis of potent kinase inhibitors. This intermediate is utilized in the development of therapeutics for neurological disorders and other conditions.[1]

The general workflow for utilizing such building blocks in kinase inhibitor synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, at the chloro position to introduce various aryl or heteroaryl groups. The amino group can be further functionalized to optimize binding affinity and selectivity for the target kinase.

Caption: Synthetic utility in kinase inhibitor development.

Role of the Chloro Substituent

The chlorine atom in 6-Chloro-4-methylpyridin-2-ol is not merely a reactive handle; it also plays a crucial role in modulating the physicochemical and pharmacological properties of the final drug molecule. Halogen bonding is a recognized interaction that can enhance binding affinity to protein targets. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the molecule and its overall pharmacokinetic profile. The strategic placement of chlorine atoms is a common strategy in drug design to improve efficacy and metabolic stability.

Safety and Handling

While a specific safety data sheet for 6-Chloro-4-methylpyridin-2-ol is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for structurally related compounds, the following hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation.

-

Respiratory: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

6-Chloro-4-methylpyridin-2-ol is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a pyridinone core, a reactive chlorine atom, and a methyl group provides a rich platform for the synthesis of complex and biologically active molecules. Its role as a precursor to key intermediates for kinase inhibitors highlights its importance in the ongoing quest for novel and effective therapeutics. A thorough understanding of its chemical properties, particularly its tautomeric nature, is essential for its effective utilization in drug discovery and development programs.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]

-

Rhodium - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

2-Amino-6-chloro-4-methylpyridine - AZA Mid-Year Meeting. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) - NP-MRD. (n.d.). Retrieved from [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Retrieved from [Link]

-

Rational synthesis of beta-substituted chlorin building blocks - PubMed. (n.d.). Retrieved from [Link]

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (2025). ResearchGate. Retrieved from [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (n.d.). Retrieved from [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).

-

2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative - MDPI. (n.d.). Retrieved from [Link]

-

6-Chloro-4-methylhexan-2-ol | C7H15ClO | CID 88929128 - PubChem. (n.d.). Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved from [Link]

-

Building Blocks & Custom Synthesis Molecules - Symphony Pharma. (n.d.). Retrieved from [Link]

-

6-Chloro-4-chromanone - the NIST WebBook. (n.d.). Retrieved from [Link]

-

6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Substituted Pyridin-2(1H)-ones: A Comprehensive Overview of Core Methodologies

Introduction: The Enduring Significance of the Pyridin-2(1H)-one Scaffold

The substituted pyridin-2(1H)-one moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products, pharmaceuticals, and functional materials underscores the critical importance of robust and versatile synthetic strategies for its construction.[1] This guide provides an in-depth exploration of the primary synthetic pathways to substituted pyridin-2(1H)-ones, offering researchers, scientists, and drug development professionals a detailed understanding of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of these reactions, provide practical experimental insights, and compare the relative strengths and weaknesses of each approach, thereby equipping the reader with the knowledge to make informed decisions in their synthetic endeavors.

I. Classical Approaches: Time-Tested Routes to the Pyridin-2(1H)-one Core

A. The Guareschi-Thorpe Condensation: A Foundational Multicomponent Reaction

The Guareschi-Thorpe condensation is a classic and reliable method for the synthesis of 2-pyridones, typically involving the reaction of a cyanoacetamide with a 1,3-diketone or a β-ketoester.[2][3] This multicomponent reaction offers a straightforward entry into highly functionalized pyridin-2-one systems.

Mechanism and Causality: The reaction proceeds through a series of condensation and cyclization steps. Initially, the active methylene group of the cyanoacetamide undergoes a Knoevenagel condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group, followed by dehydration to afford the pyridin-2-one ring. The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound without promoting self-condensation of the starting materials. Recent advancements have demonstrated the use of ammonium carbonate in aqueous media, which serves as both the nitrogen source and a promoter for the reaction, offering a greener alternative.[4]

Diagram 1: Guareschi-Thorpe Condensation Mechanism

Caption: A simplified workflow of the Guareschi-Thorpe condensation.

Experimental Protocol (General): Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

-

To a solution of cyanoacetamide (1.0 eq) in ethanol, add acetylacetone (1.0 eq) and a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-cyano-4,6-dimethyl-2-pyridone.

Scope and Limitations: The Guareschi-Thorpe condensation is a versatile reaction that tolerates a wide range of substituents on both the cyanoacetamide and the 1,3-dicarbonyl components. However, the use of unsymmetrical 1,3-diketones can lead to mixtures of regioisomers.

II. Modern Synthetic Strategies: Expanding the Chemical Space

The demand for increasingly complex and diverse substituted pyridin-2(1H)-ones has driven the development of novel synthetic methodologies. These modern approaches often offer improved efficiency, milder reaction conditions, and greater control over substitution patterns.

A. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Building upon the principles of the Guareschi-Thorpe condensation, modern MCRs provide a highly convergent and atom-economical route to polysubstituted pyridin-2(1H)-ones.[5][6] These reactions often involve the one-pot combination of three or more starting materials to rapidly assemble complex molecular architectures.

Causality in MCR Design: The success of an MCR hinges on the careful selection of reactants that undergo a cascade of selective reactions without the need for isolation of intermediates. For example, a one-pot synthesis of 3,4,6-triaryl-2(1H)-pyridones can be achieved through the reaction of an aromatic aldehyde, a substituted acetophenone, and a phenylacetamide in the presence of a strong base.[6] The judicious choice of reactants and conditions ensures that the desired reaction pathway is favored over potential side reactions. Microwave-assisted MCRs have also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields.[7]

Table 1: Comparison of Selected Multicomponent Reactions for Pyridin-2(1H)-one Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Advantages | Representative Yields |

| Three-component | Aromatic aldehyde, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Short reaction times, high yields, green solvent | 75-98%[5][6] |

| Three-component | Aromatic aldehyde, substituted acetophenone, phenylacetamide | NaH, DMSO, 130 °C | Access to triaryl-substituted pyridinones | 58-82%[6] |

| Microwave-assisted | Enaminone, ethyl 2-cyanoacetate, benzylamine | Solvent-free, microwave irradiation | Rapid, high yields, environmentally friendly | >90%[7] |

B. Cycloaddition Reactions: Building the Ring with Precision

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and stereocontrolled method for the construction of the pyridin-2(1H)-one ring system.[8][9] These reactions involve the combination of a diene and a dienophile to form a six-membered ring.

Mechanism and Regioselectivity: In the context of pyridin-2-one synthesis, the diene is typically an electron-rich 1-aza-1,3-diene, and the dienophile is an electron-deficient alkyne or alkene. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. Inverse electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are also employed.[9] A notable strategy involves the intermolecular cycloaddition of pyrazinone precursors with alkynes, followed by a retro-Diels-Alder reaction to extrude a small molecule and form the pyridin-2-one.[10]

Diagram 2: [4+2] Cycloaddition for Pyridin-2(1H)-one Synthesis

Caption: General scheme for the synthesis of pyridines via a [4+2] cycloaddition.

Experimental Protocol (General): [4+2] Cycloaddition of a Vinylallene and a Sulfonyl Cyanide

-

Dissolve the vinylallene (1.0 eq) and the arylsulfonyl cyanide (1.1 eq) in a high-boiling solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

The initially formed isopyridine cycloadduct will rearrange to the more stable pyridine upon continued heating.

-

Alternatively, after the initial cycloaddition is complete, a base (e.g., DBU) can be added to facilitate the aromatization.

-

After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[11]

C. Transition-Metal-Catalyzed C-H Functionalization: A Modern Frontier

The direct functionalization of C-H bonds has revolutionized synthetic chemistry, and its application to the synthesis of substituted pyridin-2(1H)-ones is a rapidly evolving field.[12] Transition-metal catalysis, particularly with palladium and rhodium, enables the direct introduction of substituents onto the pyridin-2-one core without the need for pre-functionalized starting materials.[13][14]

Mechanism and Site Selectivity: These reactions typically proceed through a chelation-assisted mechanism, where a directing group on the pyridin-2-one coordinates to the metal center, bringing it into proximity with a specific C-H bond. This is followed by C-H activation, insertion of a coupling partner (e.g., an aryl halide or an alkene), and reductive elimination to afford the functionalized product and regenerate the active catalyst. The choice of directing group and catalyst system is paramount in controlling the site selectivity of the C-H functionalization. For instance, the nitrogen atom of a 2-phenylpyridine substituent can direct ortho-arylation of the phenyl ring.[13]

Diagram 3: Palladium-Catalyzed C-H Arylation of a Pyridin-2-one

Caption: A simplified catalytic cycle for the C-H arylation of a pyridin-2-one.

Experimental Protocol (General): Palladium-Catalyzed C3-Arylation of N-Substituted-2-Pyridone

-

To a reaction vessel, add the N-substituted-2-pyridone (1.0 eq), the aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a high-boiling solvent such as toluene or DMA.

-

Degas the reaction mixture and heat it to 100-140 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

III. Comparative Analysis and Future Perspectives

The choice of synthetic strategy for a particular substituted pyridin-2(1H)-one will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Table 2: A Comparative Overview of Synthetic Pathways to Substituted Pyridin-2(1H)-ones

| Synthetic Pathway | Key Features | Advantages | Disadvantages |

| Guareschi-Thorpe Condensation | Classical multicomponent reaction | Simple, readily available starting materials | Limited control over regioselectivity with unsymmetrical diketones |

| Modern Multicomponent Reactions | One-pot synthesis from ≥3 components | High atom economy, operational simplicity, rapid access to complexity | Can require extensive optimization of reaction conditions |

| [4+2] Cycloaddition Reactions | Formation of the six-membered ring in a single step | High stereochemical control, predictable regioselectivity | May require synthesis of specialized diene or dienophile precursors |

| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of substituents onto the pyridinone core | High atom economy, avoids pre-functionalization | Can require expensive catalysts and ligands, directing group may be necessary |

The field of pyridin-2(1H)-one synthesis continues to evolve, with ongoing efforts focused on the development of more sustainable and efficient methods. The use of greener solvents, catalyst-free conditions, and flow chemistry are all promising areas of future research. As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and selective synthetic strategies for this invaluable heterocyclic scaffold.

IV. References

-

Magedov, I. V., et al. (2007). A three-component reaction of diverse aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. Tetrahedron Letters, 48(40), 7139-7142.

-

El-Gazzar, A. B. A., et al. (2012). Synthesis of 3,4,6-triaryl-2(1H)-pyridones and their in vitro anticancer activity. European Journal of Medicinal Chemistry, 54, 57-64.

-

Liu, Q., et al. (2010). A Facile and Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-carbamoyl Cyclopropanes. Organic Letters, 12(12), 2822-2825.

-

Heller, S. T., & Sarpong, R. (2013). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 11(24), 3950-3965.

-

Kibou, Z., et al. (2016). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science, 7(8), 3061-3067.

-

Dey, A., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(17), 10467-10483.

-

Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.

-

O'Connor, J. M., et al. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry, 14(4), 1265-1272.

-

O'Connor, J. M., et al. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Multicomponent synthesis of pyridines. Retrieved from [Link]

-

Bower, J. F., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(40), 26038-26042.

-

Bartko, S. G., et al. (2020). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 85(2), 977-987.

-

Parveen, M., et al. (2021). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. Current Organic Synthesis, 18(5), 456-476.

-

ResearchGate. (n.d.). Transition Metal Mediated C-H Activation of 2-Pyrones, 2-Pyridones, 2-Coumarins and 2-Quinolones. Retrieved from [Link]

-

Fagnou, K., et al. (2007). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.

-

Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

-

Wei, W., et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(4), 1215-1218.

-

ResearchGate. (n.d.). A new and facile synthesis of 2-pyridones. Retrieved from [Link]

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

-

National Institutes of Health. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Retrieved from [Link]

-

ResearchGate. (n.d.). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. Retrieved from [Link]

-

MDPI. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Retrieved from [Link]

-

Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351.

-

RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

-

Bower, J. F., & Williams, J. M. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(8), 941-945.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Bower, J. F., & Williams, J. M. J. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(8), 941-945.

-

ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners. Retrieved from [Link]

-

Scheerer, J. R., et al. (2016). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. The Journal of Organic Chemistry, 81(17), 7499-7507.

-

Química Orgánica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]

-

Merck Index. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

-

Itami, K., et al. (2013). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 24(10), 1199-1212.

-

WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]

-

Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690.

-

Itami, K., et al. (2016). Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. Chemistry Letters, 45(8), 956-958.

-

Química Orgánica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]

-

Wei, W., et al. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(4), 1215-1218.

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25199-25207.

-

The Journal of Organic Chemistry. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Retrieved from [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25199-25207.

-

ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018). Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 10. 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

A Comprehensive Spectroscopic Analysis of 6-Chloro-4-methylpyridin-2-ol: A Technical Guide for Researchers

Executive Summary: This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-4-methylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data repository to offer a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the critical concept of tautomerism in this system, explaining how spectroscopic evidence points overwhelmingly to the predominance of the 6-chloro-4-methyl-1H-pyridin-2-one form. Each section includes not only data interpretation but also field-proven experimental protocols and the scientific rationale behind analytical choices, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction to 6-Chloro-4-methylpyridin-2-ol

6-Chloro-4-methylpyridin-2-ol (C₆H₆ClNO) is a substituted pyridine derivative. The structural characterization of such molecules is fundamental to understanding their reactivity, biological activity, and potential applications. A crucial aspect of pyridin-2-ol systems is their existence in a tautomeric equilibrium with their corresponding pyridin-2-one counterparts.

The Critical Role of Tautomerism

The nominal "pyridin-2-ol" structure can exist in equilibrium with the "pyridin-2-one" form. For most 2-hydroxypyridines, this equilibrium heavily favors the pyridin-2-one tautomer due to the aromatic stabilization of the pyridine ring and the strength of the amide C=O bond. All subsequent spectroscopic analysis will be interpreted with this equilibrium in mind, using the data to validate the predominant tautomeric form.

A conceptual diagram illustrating the tautomeric equilibrium. The pyridin-2-one form is generally the more stable and thus the major species observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For 6-chloro-4-methylpyridin-2-one, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure and its dominant tautomeric form.

Theoretical Framework & Experimental Considerations

The choice of solvent is critical. While CDCl₃ is common, a polar aprotic solvent like DMSO-d₆ is often superior for this class of compounds. It readily dissolves the polar pyridinone and, crucially, its non-exchangeable nature allows for the clear observation of the N-H proton signal, which would otherwise be broadened or exchanged in protic solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The expected spectrum of the major pyridin-2-one tautomer will lack a distinct O-H signal and instead show an N-H signal, typically as a broad singlet at a downfield chemical shift (>10 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| N-H | ~11.5 | Broad Singlet | - | The acidic proton on the nitrogen is typically deshielded and appears far downfield. Broadness is due to quadrupole coupling with ¹⁴N and potential exchange. |

| H-5 | ~6.3 | Singlet (or narrow doublet) | ~1.5 Hz | This proton is adjacent to the chloro-substituted carbon. It may show very small long-range coupling to H-3. |

| H-3 | ~6.2 | Singlet (or narrow doublet) | ~1.5 Hz | This proton is adjacent to the carbonyl group. It may show very small long-range coupling to H-5. |

| CH₃ | ~2.1 | Singlet | - | The methyl group protons are chemically equivalent and show no coupling to other protons, resulting in a singlet. |

Interpretation Causality: The observation of two distinct singlets in the aromatic region is characteristic of the 2,4,6-trisubstituted pyridine ring system. The downfield N-H signal is a key piece of evidence strongly supporting the pyridin-2-one tautomer over the pyridin-2-ol form.

¹³C NMR Spectroscopy: Data and Interpretation

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The most diagnostic signal for confirming the pyridin-2-one tautomer is the presence of a carbonyl carbon (C=O) signal in the range of 160-170 ppm.[1][2]

Atom numbering for NMR assignments of the pyridin-2-one ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C-2 (C=O) | ~162 | The carbonyl carbon is highly deshielded and is the key indicator of the pyridin-2-one tautomer.[1] |

| C-6 | ~150 | This carbon is attached to both the electronegative nitrogen and chlorine atoms, causing a significant downfield shift. |

| C-4 | ~145 | The methyl-substituted carbon. |

| C-5 | ~118 | Aromatic carbon adjacent to the chloro-substituted carbon. |

| C-3 | ~105 | Aromatic carbon adjacent to the carbonyl group. |

| CH₃ | ~17 | The methyl carbon appears in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-4-methylpyridin-2-ol and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Allow the instrument to automatically lock onto the deuterium signal of the solvent, and then tune and shim the probe to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Use a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[3]

Principles and Diagnostic Vibrations

For this molecule, IR spectroscopy provides a definitive "fingerprint" that distinguishes between the two tautomers. The key is the carbonyl (C=O) stretching vibration, which is one of the strongest and most characteristic absorptions in an IR spectrum.[3]

Table 3: Characteristic IR Absorption Bands (KBr Pellet)

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3100 - 2900 | Medium, Broad | Confirms the N-H group of the pyridinone. Broadness is due to hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the pyridine ring.[4] |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | C-H vibrations of the methyl group. |

| C=O Stretch | 1680 - 1650 | Strong, Sharp | This is the most diagnostic peak. Its presence is conclusive evidence for the pyridin-2-one tautomer.[3] |

| C=C / C=N Stretch | 1600 - 1450 | Medium-Strong | Aromatic ring stretching vibrations.[5] |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Indicates the presence of a carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a small amount of the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic signature of chlorine.

Ionization and Isotopic Patterns

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any chlorine-containing ion will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of ~3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

Table 4: Predicted Mass Spectrometry Data (EI)

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Relative Intensity Ratio | Notes |

|---|---|---|---|---|

| [M]⁺• (Molecular Ion) | 143.01 | 145.01 | ~3:1 | Confirms the molecular weight (C₆H₆³⁵ClNO = 143.57 g/mol ). |

| [M-CO]⁺• | 115.02 | 117.02 | ~3:1 | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for pyridinones. |

| [M-Cl]⁺ | 108.05 | - | - | Loss of the chlorine radical. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard technique such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and its isotopic pattern, as well as major fragment ions.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in integrating the data from all three methods.

Workflow for the integrated spectroscopic confirmation of the target compound.

This integrated approach provides a self-validating system. The molecular formula suggested by MS is confirmed by the count of protons and carbons in the NMR spectra. The functional groups identified by IR (especially the C=O and N-H) are consistent with the chemical shifts observed in NMR and the fragmentation patterns in MS. Together, these data points provide irrefutable evidence for the structure of 6-chloro-4-methyl-1H-pyridin-2-one as the overwhelmingly dominant tautomer.

References

- BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. BenchChem.

-

Lee, Y. P., & Lee, S. C. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A, 117(50), 13680–13690. Available at: [Link]

-

Green, J. H. S., & Lau, K. K. (1971). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 49(1), 55-63. Available at: [Link]

-

National Institute of Standards and Technology. 2(1H)-Pyridinone. NIST Chemistry WebBook. Available at: [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2942. Available at: [Link]

-

LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry, 9(2), 45–60. Available at: [Link]

Sources

A Technical Guide to Tautomerism in Hydroxypyridine Compounds

This guide provides an in-depth exploration of the tautomeric equilibria in hydroxypyridine compounds, a phenomenon of critical importance in medicinal chemistry and materials science. We will dissect the structural and environmental factors governing these equilibria, detail the analytical methodologies for their characterization, and discuss the profound implications for drug design and molecular function.

Introduction: The Concept of Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1] The lactam-lactim tautomerism observed in hydroxypyridines is a classic and fundamentally important example, representing the equilibrium between a hydroxyl (enol/lactim) form and a pyridone (keto/lactam) form.[2] This seemingly simple proton shift has profound consequences on the molecule's aromaticity, polarity, hydrogen bonding capability, and ultimately, its biological activity. Understanding and controlling this equilibrium is a key challenge for scientists in drug development.

Positional Isomerism and Tautomeric Preference

The position of the hydroxyl group on the pyridine ring dictates the nature and position of the tautomeric equilibrium. The three isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—exhibit distinct behaviors.

2-Hydroxypyridine and 4-Hydroxypyridine: The Dominance of the Pyridone Form

Both 2- and 4-hydroxypyridine exist predominantly in their respective pyridone (keto) forms in the solid state and in polar solvents.[3][4][5][6][7][8] This preference is driven by a combination of factors:

-

Aromaticity and Resonance: While the hydroxy form is a true aromatic heterocycle, the pyridone form benefits from a significant charge-separated resonance contributor that preserves aromatic character.[9] In this contributor, the negative charge resides on the electronegative oxygen atom and the positive charge on the nitrogen, which is energetically favorable.[9]

-

Amide Stability: The pyridone form contains an amide-like linkage (-NH-C=O), which is inherently stable due to resonance.

-

Intermolecular Hydrogen Bonding: The N-H and C=O groups in the pyridone tautomers are excellent hydrogen bond donors and acceptors, respectively, leading to strong intermolecular interactions in condensed phases.[5][6][10]

In the gas phase, however, the equilibrium shifts, and the hydroxy (enol) form becomes the more stable tautomer for both 2- and 4-hydroxypyridine.[3][4][8]

3-Hydroxypyridine: A More Complex Equilibrium

Unlike its isomers, 3-hydroxypyridine does not have a stable, neutral pyridone tautomer. Instead, its equilibrium involves the hydroxy form and a zwitterionic (keto) form.[11] In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding with water molecules, leading to a situation where both species can coexist in nearly equal proportions.[11] In the gas phase, the enolic (hydroxy) form is strongly favored.[11] This unique behavior makes 3-hydroxypyridine a sensitive probe for the hydrophobicity of its environment.[12][13][14]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers can be shifted by several environmental and structural factors.

Solvent Effects

Solvent polarity is a primary determinant of tautomeric preference.

-

Polar Solvents (e.g., water, alcohols): These solvents preferentially solvate and stabilize the more polar pyridone tautomer, shifting the equilibrium in its favor.[3][8][10] For 2-hydroxypyridine in water, the equilibrium constant (Keq = [pyridone]/[hydroxy]) is approximately 900.[3] This stabilization arises from both dipole-dipole interactions and hydrogen bonding.[15]

-

Non-polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar hydroxypyridine form is favored, or both tautomers may coexist in comparable amounts.[3][8][10] In cyclohexane, for instance, 2-hydroxypyridine and 2-pyridone are present in similar concentrations.[3]

| Compound | Solvent | Keq ([Pyridone]/[Hydroxy]) | Predominant Form |

| 2-Hydroxypyridine | Gas Phase | ~0.33[16] | Hydroxy |

| 2-Hydroxypyridine | Cyclohexane | ~1.7[15] | Pyridone (slight) |

| 2-Hydroxypyridine | Chloroform | ~6.0[15] | Pyridone |

| 2-Hydroxypyridine | Water | ~900[3] | Pyridone |

Data compiled from various sources.[3][15][16]

pH and Ionization

The state of protonation dramatically affects the observed tautomeric forms. At low pH, the pyridine nitrogen is protonated, favoring the hydroxy form. At high pH, the hydroxyl proton is removed, forming an anion. The tautomeric equilibrium of the neutral species is most relevant at physiological pH.

Substituent Effects

The electronic nature of other substituents on the pyridine ring can modulate the equilibrium. Electron-withdrawing groups, such as a chloro substituent, can influence the relative stability of the tautomers. For example, 6-chloro-2-pyridone shows an increased population of the lactim (hydroxy) tautomer compared to the unsubstituted parent compound.[17]

Analytical Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and quantitative method for studying tautomerism in solution.[18] Since the interconversion between tautomers is typically slow on the NMR timescale, distinct signals for each species can be observed.[18]

Protocol for Quantitative ¹H NMR (qNMR):

-

Sample Preparation: Accurately weigh the hydroxypyridine compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 ≥ 5 * T₁).

-

Signal Identification: Identify non-overlapping signals unique to each tautomer. For example, the N-H proton of the pyridone form and the O-H proton of the hydroxy form will have distinct chemical shifts. The chemical shifts of the ring protons will also differ.

-

Integration: Carefully integrate the unique signals corresponding to each tautomer.

-

Calculation: The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.[1][19]

Scientist's Note: The choice of solvent is critical. For compounds with low solubility in non-polar solvents, DMSO-d₆ is often used, which will favor the pyridone form. It is essential to report the solvent used, as the tautomeric ratio is solvent-dependent.

| Tautomer Form | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |

| Hydroxypyridine | O-H proton (broad, variable shift) | C-OH carbon (~150-160 ppm) |

| Pyridone | N-H proton (broad, ~10-13 ppm) | C=O carbon (~170-180 ppm) |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in each tautomer, particularly in the solid state.[20]

-

Pyridone (Lactam) Form: Exhibits a strong carbonyl (C=O) stretching vibration typically between 1650-1700 cm⁻¹. The N-H stretch is also observable.

-

Hydroxypyridine (Lactim) Form: Characterized by a broad O-H stretching vibration (~3200-3600 cm⁻¹) and the absence of a strong C=O band in the typical region.

Protocol for Solid-State IR (ATR):

-